4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
描述
属性
IUPAC Name |
4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOCCNBXIVYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclative Condensation of 2-Enamino- or 2-Formamidino-Substituted Pyridine Derivatives with α-(Hetero)arylacetyl Chlorides
One classical approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)arylacetyl chlorides. This method forms the fused pyrido[1,2-a]pyrimidine ring system with a 3-substituent derived from the acetyl chloride (Figure 2 in). The α-(hetero)arylacetyl chlorides introduce the 3-phenyl group when phenylacetyl chloride is used.
- Advantages: Direct formation of the fused ring system with control over substitution.
- Limitations: Limited availability of α-(hetero)arylacetyl chlorides restricts substrate scope.
- Typical conditions: Usually conducted under mild heating in inert solvents.
Transition Metal-Catalyzed Direct C–H Arylation
Another method involves transition metal-catalyzed direct C–H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidin-4-ones with haloarenes to install the 3-phenyl substituent.
- Catalysts: Palladium or other transition metals.
- Conditions: Elevated temperatures, inert atmosphere.
- Drawbacks: Use of expensive and potentially toxic transition metal catalysts; the need for halogenated arenes.
- Environmental concerns: Metal residues and catalyst recycling issues.
Halogenation Followed by Suzuki–Miyaura Cross-Coupling
This two-step method first halogenates the 3-position of the pyrido[1,2-a]pyrimidin-4-one core, followed by Suzuki–Miyaura cross-coupling with phenylboronic acid to introduce the phenyl group.
- Advantages: Versatility in introducing various aryl groups.
- Disadvantages: Multi-step process; requires palladium catalysts and boronic acids.
- Typical solvents: DMF, toluene, or dioxane.
- Catalyst systems: Pd(PPh3)4 or Pd(dppf)Cl2.
Visible Light-Promoted Photoredox Arylation
Recent advances include visible light-promoted photoredox catalysis for direct C–H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives using aryl diazonium salts under mild conditions.
- Photocatalyst: Sodium eosin Y (EY-Na).
- Light source: Green light (510 nm).
- Solvent system: Acetonitrile/water mixture.
- Temperature: Ambient (~20 °C).
- Duration: 4–21 hours.
- Mechanism: Single electron transfer (SET) generating aryl radicals that add to the heterocycle, followed by oxidation and deprotonation to yield the arylated product.
- Advantages: Avoids transition metals, uses readily available reagents, mild conditions, environmentally friendly.
- Limitations: Requires specialized photoreactor and light source.
Synthesis of the 7-Carboxylic Acid Functionality
The 7-carboxylic acid group is typically introduced via oxidation or hydrolysis of ester or nitrile precursors. Well-known methods for preparing 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids include:
- Hydrolysis of corresponding esters under acidic or basic conditions.
- Oxidation of methyl groups adjacent to the ring nitrogen.
- Coupling reactions using peptide synthesis reagents to form amide or carboxamide intermediates which are subsequently converted to carboxylic acids.
Coupling with Aminotetrazole and Salt Formation
For derivatives involving tetrazole moieties, coupling of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 5-aminotetrazole is performed using peptide coupling reagents in solvents such as N,N-dimethylformamide (DMF) at temperatures ranging from 20 to 100 °C. Salt formation can be achieved by reaction with bases in aqueous or alcoholic media, followed by isolation through filtration or precipitation.
Alternative Synthetic Routes via Hydrazide Intermediates
Some syntheses utilize hydrazide intermediates derived from the carboxylic acid or ester precursors. For example, reacting the acid or ester with hydrazine hydrate yields hydrazides, which can be further transformed into various heterocyclic derivatives under reflux conditions in ethanol or other solvents.
- The photoredox method demonstrates a radical chain mechanism initiated by visible light and mild bases, enabling direct arylation at the 3-position without transition metals, which is a significant advancement in sustainable synthesis.
- Classical methods relying on α-(hetero)arylacetyl chlorides provide straightforward access but suffer from reagent availability constraints.
- Transition metal catalysis remains effective but less attractive due to environmental and cost concerns.
- The 7-carboxylic acid group is generally introduced via hydrolysis or oxidation of suitable precursors, with peptide coupling techniques facilitating further functionalization.
- Hydrazide intermediates offer routes to diverse derivatives, expanding the chemical space of pyrido[1,2-a]pyrimidine compounds.
The preparation of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid involves a variety of synthetic strategies, each with distinct advantages and limitations. Recent developments in visible light photoredox catalysis offer promising environmentally friendly alternatives to traditional metal-catalyzed methods. The choice of method depends on reagent availability, desired substitution patterns, and environmental considerations. Combining classical synthetic routes with modern catalytic techniques provides a comprehensive toolkit for the efficient preparation of this important heterocyclic acid.
化学反应分析
Types of Reactions
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrido-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
科学研究应用
Antiallergic Activity
Research has indicated that derivatives of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid exhibit potential antiallergic properties. For instance, a study synthesized various derivatives with hydroxy or alkoxy substituents, which were evaluated for their effectiveness in passive cutaneous anaphylaxis tests in rats. However, none demonstrated significant activity, suggesting that further modifications may be necessary to enhance efficacy .
Antitumor Activity
Another area of interest is the compound's potential antitumor activity. Some derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrido[1,2-a]pyrimidine ring could enhance cytotoxic effects .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity .
Derivative Exploration
Numerous derivatives have been synthesized to explore their biological activities further. For example, compounds with different substituents at the 3 and 7 positions have been shown to affect their biological activity significantly. These modifications can lead to enhanced pharmacological profiles and reduced side effects .
Case Studies
作用机制
The mechanism of action of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
相似化合物的比较
Comparison with Structural Analogs
The following section compares the target compound with structurally related pyrido-pyrimidine derivatives, focusing on substituents, molecular properties, and reported biological activities.
Structural and Molecular Differences
Table 1: Key Structural and Molecular Properties of Analogs
*Note: Molecular formula and weight for the 7-chloro analog are inferred from structural data in .
Substituent Effects on Properties and Activity
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl (CF₃) groups (e.g., compounds in ) exhibit enhanced lipophilicity and metabolic stability, making them candidates for anticancer research.
- Halogenation : The 7-chloro analog introduces steric and electronic effects that may alter binding interactions in biological systems.
- Bulkier Substituents : The 3,4-dichlorobenzyl group in increases molecular weight and steric bulk, which could hinder membrane permeability.
Research Findings and Implications
- Bioactivity Gaps : While the target compound lacks explicit bioactivity data, its analogs with trifluoromethyl or halogen substituents demonstrate measurable pharmacological effects .
- Synthetic Challenges: The discontinued status of the target compound suggests difficulties in large-scale synthesis or purification compared to more stable analogs like the thieno-fused derivatives .
- Structure-Activity Relationship (SAR) : Position 3 substitutions (phenyl vs. dichlorobenzyl) and position 7 modifications (carboxylic acid vs. esters) critically influence target engagement and drug-likeness.
生物活性
4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent literature.
Chemical Formula : C₁₅H₁₀N₂O₃
CAS Number : 1089342-74-4
MDL Number : MFCD11853610
Hazard Classification : Irritant
The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .
- Anticancer Properties : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, with specific IC50 values reported for various types of cancers. For example, it has shown cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines .
- Anti-inflammatory Effects : Research indicates that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The following table summarizes its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound possesses substantial antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines. The following table presents the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 29.77 |
| Caco-2 (Colon Cancer) | 40.54 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory Activity
A comparative analysis of anti-inflammatory effects showed that this compound exhibits notable inhibition in paw edema models:
| Compound | Inhibition (%) at 5h |
|---|---|
| 4-Oxo Compound | 31.10 |
| Indomethacin (Standard) | 42.22 |
This data indicates that while the compound shows anti-inflammatory potential, it may not be as potent as traditional anti-inflammatory drugs like indomethacin.
Case Studies
Several case studies have explored the therapeutic potential of pyrido[1,2-a]pyrimidine derivatives, including our compound:
- Anticancer Study : A recent study demonstrated that derivatives similar to 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
- Antimicrobial Research : Another research effort focused on the synthesis of derivatives with enhanced antimicrobial activity. Modifications to the phenyl group were found to significantly improve efficacy against resistant strains of bacteria.
常见问题
Q. What are the standard synthetic routes for 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, trifluoromethyl-substituted derivatives are prepared by refluxing intermediates like 6-methyl/ethyl-4-oxo-8-(trifluoromethyl)pyridopyrimidine carbohydrazide with aromatic acids in POCl₃ for 4–6 hours, followed by neutralization with saturated NaHCO₃ and purification via column chromatography (ethyl acetate/n-hexane) . Alternative routes involve condensation of 2-chloro-4-oxo-pyridopyrimidine-3-carbaldehydes with ethyl N-alkylglycinates in methanol under mild conditions (room temperature, 1 hour), followed by acidification to precipitate intermediates .
Q. What purification methods are recommended for isolating pyridopyrimidine derivatives?
Column chromatography using ethyl acetate/n-hexane gradients is widely employed to isolate crude products, as demonstrated in the synthesis of trifluoromethyl-substituted derivatives . For intermediates prone to degradation, rapid filtration after precipitation (e.g., using HCl acidification) minimizes side reactions .
Q. What safety precautions are critical during handling?
Key precautions include avoiding ignition sources (P210), using PPE (gloves, goggles), and working in fume hoods due to the reactivity of reagents like POCl₃ and trifluoromethylating agents . MedChemExpress safety guidelines emphasize that the compound is for research use only and must be handled by trained personnel in authorized facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields between similar procedures?
Discrepancies in yields often arise from reaction time, temperature, or catalyst variations. For example, refluxing in POCl₃ for 4–6 hours achieves higher yields (~60–75%) compared to room-temperature condensations (~50–60%) . Systematic optimization of molar ratios (e.g., aromatic acid:carbohydrazide at 1:1) and solvent polarity (methanol vs. DMF) can improve reproducibility .
Q. What analytical techniques validate the structural integrity of pyridopyrimidine derivatives?
Combined use of ¹H/¹³C NMR, LCMS, and HPLC is essential. For instance, ¹H NMR (DMSO-d₆) of a methyl-substituted derivative showed distinct peaks at δ 2.56 (s, 3H, CH₃) and δ 8.69 (d, 1H, pyridyl-H), while LCMS confirmed a molecular ion peak at m/z 311.1 (M+1) . Purity >95% is typically verified via HPLC with C18 reverse-phase columns .
Q. How can the core structure be modified to enhance bioactivity?
Introducing electron-withdrawing groups (e.g., trifluoromethyl, chloro) at position 8 improves anticancer activity by enhancing electrophilicity and target binding . Substituting the phenyl ring at position 3 with fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) increases metabolic stability, as shown in kinase inhibition assays .
Q. What strategies mitigate solubility challenges during crystallization?
Poor solubility in aqueous media can be addressed by derivatization (e.g., converting carboxylic acid to methyl esters) or using polar aprotic solvents (DMSO, DMF) for recrystallization . For example, ethyl ester derivatives of pyridopyrimidine carboxylates exhibit improved crystallinity .
Q. How does scaling up synthesis impact reaction efficiency?
Larger batches may require extended reflux times (6–8 hours vs. 4 hours) due to heat transfer limitations. Catalytic amounts of triethylamine (20 mmol) in methanol-based condensations improve scalability by accelerating intermediate formation .
Q. What computational tools predict molecular interactions of pyridopyrimidine derivatives?
Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) model interactions with targets like kinases or DNA topoisomerases. Electrostatic potential maps of the carboxylate group highlight hydrogen-bonding sites critical for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
